6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]
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Overview
Description
6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Scientific Research Applications
6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Another brominated compound with a different core structure.
4-Hydroxy-2-quinolones: Compounds with similar biological activities but different structural motifs.
Uniqueness
The uniqueness of 6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
895525-86-7 |
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Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
6-bromospiro[4H-1,3-benzodioxine-2,4'-oxane] |
InChI |
InChI=1S/C12H13BrO3/c13-10-1-2-11-9(7-10)8-15-12(16-11)3-5-14-6-4-12/h1-2,7H,3-6,8H2 |
InChI Key |
IZUVKAUDAOMRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12OCC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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